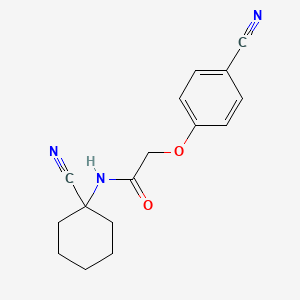
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide, commonly known as CPP-ACP, is a bioactive compound that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a white crystalline powder that is water-soluble and has a molecular weight of 397.48 g/mol.
Mécanisme D'action
CPP-ACP works by binding to tooth surfaces and forming a protective layer that prevents demineralization and promotes remineralization. It also inhibits the growth and metabolism of cariogenic bacteria by disrupting their cell membranes and altering their gene expression. CPP-ACP has also been found to enhance the uptake of calcium and phosphate ions, which are essential for remineralization.
Biochemical and Physiological Effects
CPP-ACP has been shown to increase the microhardness and mineral content of enamel and dentin, making them more resistant to acid dissolution. It also reduces the solubility of calcium phosphate, which helps to prevent the formation of caries lesions. CPP-ACP has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-ACP in lab experiments is its ability to mimic the natural process of enamel and dentin remineralization. It is also relatively easy to synthesize and can be incorporated into various dental materials. However, CPP-ACP has some limitations, such as its sensitivity to pH and temperature changes, which may affect its stability and effectiveness.
Orientations Futures
There are several future directions for research on CPP-ACP. One area of interest is the development of new formulations and delivery systems that can improve its stability and effectiveness. Another area of focus is the investigation of its potential in treating other dental conditions such as periodontitis and pulpitis. Additionally, there is a need for more clinical studies to evaluate its safety and efficacy in humans.
Conclusion
CPP-ACP is a promising bioactive compound that has shown potential in preventing and treating dental caries. Its ability to remineralize enamel and dentin, inhibit the growth of cariogenic bacteria, and improve the mechanical properties of dental materials make it a valuable tool in the field of dentistry. Further research is needed to fully explore its therapeutic potential and develop new applications.
Méthodes De Synthèse
CPP-ACP can be synthesized through a reaction between 1-cyanocyclohexane and 4-cyanophenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product, CPP-ACP.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential in preventing and treating dental caries. It has been found to be effective in remineralizing enamel and dentin, reducing the progression of caries lesions, and inhibiting the growth of cariogenic bacteria such as Streptococcus mutans. CPP-ACP has also been investigated for its potential in treating dentin hypersensitivity, reducing plaque formation, and improving the mechanical properties of dental materials.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-10-13-4-6-14(7-5-13)21-11-15(20)19-16(12-18)8-2-1-3-9-16/h4-7H,1-3,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJJZQXJQDOOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-cyanophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

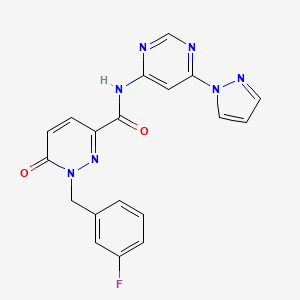


![1-Methyl-2-oxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2471870.png)
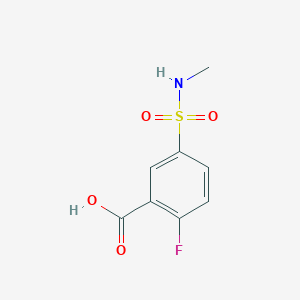
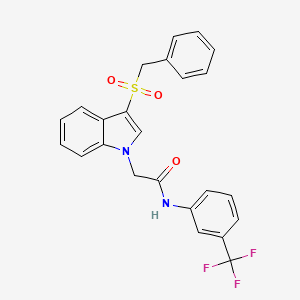
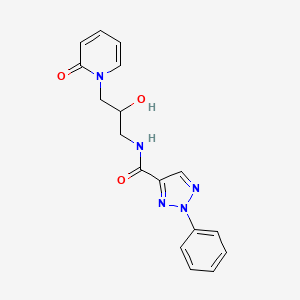
![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2471881.png)
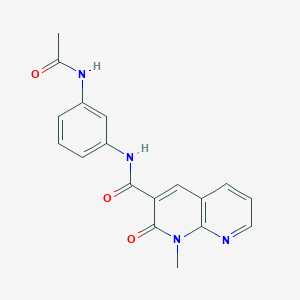
![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)
![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)